LogP Increase Over PCP: Higher Lipophilicity Predicts Altered CNS Pharmacokinetics
The target compound exhibits a predicted logP approximately 0.6–1.4 units higher than that of phencyclidine (PCP), the prototype arylcyclohexylamine. Whereas PCP has an experimental logP of 4.22–4.69 [1], the styryl-bearing compound is reported with ZINC-predicted xlogP values ranging from 4.56 to 6.16 [2]. This increase in lipophilicity is consistent with the extended aromatic surface introduced by the trans-styryl group and is anticipated to enhance blood-brain barrier permeability (BBB) relative to PCP, as well as to alter the compound's distribution into lipid-rich tissues. The higher logP may therefore differentiate the compound's in vivo exposure profile when compared head-to-head against PCP or its saturated phenethyl analog (CAS 83385-88-0) in CNS pharmacokinetic studies.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted xlogP 4.56–6.16 (ZINC computed) |
| Comparator Or Baseline | Phencyclidine (PCP): experimental logP 4.22–4.69; Saturated analog 1-[1-(2-phenylethyl)cyclohexyl]piperidine (CAS 83385-88-0): no experimental logP available, but expected to be lower than the styryl compound due to loss of sp² centre |
| Quantified Difference | +0.6 to +1.4 logP units vs. PCP |
| Conditions | ZINC15 computed xlogP; PCP experimental logP from Sangster (1994) and DrugBank |
Why This Matters
Higher logP directly impacts passive membrane permeability and CNS penetration, making the compound a valuable tool for studying lipophilicity-dependent brain uptake within the arylcyclohexylamine series.
- [1] DrugBank. Phencyclidine – logP 5.0 (predicted); SangsterLogP 4.69. Available at: https://go.drugbank.com/drugs/DB03575; Chembase logP 4.69. View Source
- [2] ZINC15. Database of commercially available compounds. Predicted xlogP for C₁₉H₂₇N (multiple entries). Available at: https://zinc15.docking.org. View Source
